Lipoxygenase (LOX) Inhibitory Potency: 3,5-Dimethyl Substitution Confers Superior Activity Relative to Unsubstituted Phenyl and Mono-Substituted Analogs
In a series of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides evaluated by Irshad et al. (2019), compound 7a — N-ethyl-N-(3,5-dimethylphenyl)-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide — bearing the 3,5-dimethyl substitution motif directly analogous to the 3,5-dimethylphenoxy group in CAS 1105235-32-2 — achieved an LOX IC₅₀ of 65.25 ± 0.16 μM, representing the most potent LOX inhibition in the entire 15-compound series [1]. In contrast, compound 3b (N-(4-methylphenyl) analog, single para-methyl) showed LOX IC₅₀ > 400 μM, and compound 3d (N-benzyl analog, unsubstituted phenyl) exhibited only 51.99% inhibition at 0.5 mM with IC₅₀ > 400 μM. The 3,5-dimethyl substitution pattern on the aromatic ring was explicitly noted by the authors as a key structural determinant for enhanced LOX inhibition, attributable to favorable hydrophobic contacts within the enzyme active site [2].
| Evidence Dimension | Lipoxygenase (LOX) enzyme inhibition — IC₅₀ |
|---|---|
| Target Compound Data | Not directly measured for CAS 1105235-32-2; inferred from structurally proximate analog 7a (N-ethyl-N-(3,5-dimethylphenyl)-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide): LOX IC₅₀ = 65.25 ± 0.16 μM |
| Comparator Or Baseline | Compound 3b (N-(4-methylphenyl) analog): LOX IC₅₀ > 400 μM. Compound 3d (N-benzyl analog): 51.99% inhibition at 0.5 mM, IC₅₀ > 400 μM. Positive control Baicalein: standard LOX inhibitor. |
| Quantified Difference | ≥ 6.1-fold improvement in LOX IC₅₀ for the 3,5-dimethyl-substituted analog (65.25 μM) vs. the 4-methylphenyl analog (>400 μM) |
| Conditions | Lipoxygenase assay (method per references [29–31] in Irshad et al. 2019); compound concentration 0.5 mM/well; positive control baicalein at 0.5 mM/well; IC₅₀ values calculated from % inhibition data; measurements in triplicate. |
Why This Matters
For researchers screening for anti-inflammatory lead compounds, the 3,5-dimethyl substitution pattern is quantitatively linked to a >6-fold improvement in LOX inhibition, justifying the selection of CAS 1105235-32-2 over simpler N-phenyl or N-benzyl benzodioxine sulfonamides that are commercially available at lower cost.
- [1] Irshad M, Abbasi MA, Rehman A, Siddiqui SZ, Ali MS, Ashraf M, Ismail T, Ahmad I, Hassan S, Lodhi MA, Jamal SB. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of Some New Sulfonamides Possessing 1,4-Benzodioxane Nucleus. Acta Chim Slov. 2019 Jun;66(2):294-307. PMID: 33855499. Table 2: compound 7a LOX IC₅₀ = 65.25 ± 0.16 μM; compound 3a LOX IC₅₀ = 91.25 ± 0.16 μM; compound 3b LOX IC₅₀ > 400 μM. View Source
- [2] Irshad M et al. (2019) — Full text via thefreelibrary.com. Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Lines 407-418: discussion of 3,5-dimethyl substitution as key driver of LOX inhibition. View Source
